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molecular formula C26H16N2O4S B8653680 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione CAS No. 66012-15-5

1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione

Cat. No. B8653680
M. Wt: 452.5 g/mol
InChI Key: STDPCQZORQLZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04126626

Procedure details

A mixture of 9.87 parts of 1-bromo-5-phenylmercaptoanthraquinone (melting point 191°-193°), 4.32 parts of 4-nitroaniline, 2.5 parts of sodium carbonate, 58 parts of o-dichlorobenzene, 6 parts of toluene and a solution of 0.4 part of copper-I iodide in 1.5 parts of pyridine is heated to the boil (160°-165°) for 24 hours, whilst stirring. The water which is liberated in the course of the reaction is separated off by means of a water separator. After stirring for 3 hours at 20°, the reaction product is filtered off, washed in portions with a little o-dichlorobenzene, then with methanol and also with water and finally heated to the boil with 5% strength hydrochloric acid. After filtering, washing and drying, 9.03 parts, that is to say 80% of theory, of 1-(4'-nitrophenylamino)-5-phenylmercaptoanthraquinone with a melting point of 242°-244° are obtained. The properties of this compound are completely identical to those of the colorant obtained according to Example 1.
Name
1-bromo-5-phenylmercaptoanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
copper-I iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([S:17][C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=4)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:24])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[N+:25]([C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1)([O-:27])=[O:26].C(=O)([O-])[O-].[Na+].[Na+].ClC1C=CC=CC=1Cl>O.N1C=CC=CC=1.C1(C)C=CC=CC=1>[N+:25]([C:28]1[CH:34]=[CH:33][C:31]([NH:32][C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8](=[C:9]([S:17][C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)[CH:10]=[CH:11][CH:12]=4)[C:7](=[O:24])[C:6]=3[CH:5]=[CH:4][CH:3]=2)=[CH:30][CH:29]=1)([O-:27])=[O:26] |f:2.3.4|

Inputs

Step One
Name
1-bromo-5-phenylmercaptoanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
copper-I iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated off by means of a water separator
STIRRING
Type
STIRRING
Details
After stirring for 3 hours at 20°
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the reaction product is filtered off
WASH
Type
WASH
Details
washed in portions with a little o-dichlorobenzene
TEMPERATURE
Type
TEMPERATURE
Details
with methanol and also with water and finally heated to the boil with 5% strength hydrochloric acid
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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